molecular formula C19H18N2O4 B11355787 5-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355787
M. Wt: 338.4 g/mol
InChI Key: JMZOGGDFCMSXON-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features ethoxy and methoxy substituents on the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. The reaction is usually carried out in the presence of a base such as potassium carbonate.

    Substitution Reactions: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. For example, the ethoxy group can be introduced by reacting the compound with ethyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the oxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The reactions are typically optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out on the oxazole ring or the carboxamide group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings. Halogenation and alkylation reactions are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide, ethyl iodide).

Major Products Formed

    Oxidation: Formation of phenolic derivatives and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases. Its derivatives are studied for their pharmacological activities.

    Industry: Used in the development of new materials, including polymers and coatings. It is also used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both ethoxy and methoxy substituents on the phenyl rings. These substituents contribute to its distinct chemical properties, such as increased lipophilicity and altered electronic effects. The compound’s unique structure also influences its reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-3-24-14-10-8-13(9-11-14)18-12-16(21-25-18)19(22)20-15-6-4-5-7-17(15)23-2/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

JMZOGGDFCMSXON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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